ENMD-1198

Catalog No.
S548060
CAS No.
864668-87-1
M.F
C20H25NO2
M. Wt
311.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ENMD-1198

CAS Number

864668-87-1

Product Name

ENMD-1198

IUPAC Name

(8S,9S,13R,14S)-2-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3-carboxamide

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C20H25NO2/c1-20-8-3-4-17(20)14-6-5-12-10-16(19(21)22)18(23-2)11-15(12)13(14)7-9-20/h3,8,10-11,13-14,17H,4-7,9H2,1-2H3,(H2,21,22)/t13-,14+,17-,20-/m0/s1

InChI Key

YQJWOUQGXATDAE-ACNBBOPNSA-N

SMILES

CC12CCC3C(C1CC=C2)CCC4=CC(=C(C=C34)OC)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

2-methoxyoestra-1,3,5(10),16-tetraene-3-carboxamide, ENMD-1198, IRC-110160

Canonical SMILES

CC12CCC3C(C1CC=C2)CCC4=CC(=C(C=C34)OC)C(=O)N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=CC(=C(C=C34)OC)C(=O)N

Description

The exact mass of the compound 2-Methoxyoestra-1,3,5(10),16-tetraene-3-carboxamide is 311.18853 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Estranes - Estrenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Structure and Potential

  • Patent Applications

    Some patent applications mention ENMD-1198, primarily focused on the process for its synthesis and inclusion in pharmaceutical compositions []. These patents do not disclose specific research applications or the intended therapeutic target of ENMD-1198.

Future Research Directions:

Given the structural similarity to estrogens, future research on ENMD-1198 could explore its potential as:

  • A selective agonist or antagonist for estrogen receptors.
  • A molecule for studying estrogen signaling pathways.
  • A base structure for the development of novel therapeutic agents.

ENMD-1198 is a synthetic compound developed as a novel antimitotic agent, primarily designed to inhibit cell division by targeting the microtubule dynamics within cells. This compound is derived from modifications of the natural product 2-methoxyestradiol and has been shown to bind to the colchicine site on tubulin, leading to significant disruption of microtubule formation and function. Its chemical structure features multiple functional groups that enhance its biological activity and stability in metabolic processes .

That are crucial for its biological activity. The primary reaction involves binding to the colchicine site on tubulin, which prevents the polymerization of tubulin dimers into microtubules. This binding induces conformational changes in tubulin, leading to cell cycle arrest at the G2/M phase and triggering apoptosis in cancer cells. ENMD-1198 also affects the expression levels of vascular endothelial growth factor receptor-2, which is integral to angiogenesis .

The biological activity of ENMD-1198 has been extensively studied, revealing its potent antitumor effects. It exhibits strong antiproliferative properties against various cancer cell lines, including those resistant to other therapies. ENMD-1198 induces apoptosis and inhibits endothelial cell proliferation, migration, and morphogenesis, making it a candidate for targeting tumor vasculature. Additionally, it has demonstrated efficacy in reducing hypoxia-inducible factor-1 alpha levels, which is critical in tumor growth and survival under low oxygen conditions .

The synthesis of ENMD-1198 involves several steps of chemical modification of 2-methoxyestradiol. Initially, the compound is synthesized through a series of reactions that include alkylation and acylation processes to introduce various functional groups at specific positions on the steroid backbone. Advanced synthetic techniques such as palladium-catalyzed reactions are often employed to enhance yield and purity. The final product is purified through chromatographic methods to ensure high quality for biological testing .

ENMD-1198 has potential applications in cancer therapy due to its ability to inhibit tumor growth and disrupt angiogenesis. It is particularly relevant in treating solid tumors where vascularization is a critical factor for tumor survival and expansion. Ongoing research is exploring its use in combination therapies with other anticancer agents to enhance therapeutic efficacy and overcome resistance mechanisms present in various cancers .

Interaction studies have shown that ENMD-1198 effectively binds to the colchicine site on tubulin, similar to other known microtubule-targeting agents. This interaction leads to significant alterations in microtubule dynamics, resulting in cell cycle arrest and apoptosis. Additionally, studies indicate that ENMD-1198 reduces the expression of vascular endothelial growth factor receptor-2, further implicating its role in inhibiting angiogenesis in tumors .

ENMD-1198 shares structural similarities with several other compounds known for their antitumor properties. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
ColchicineBinds to tubulin, disrupting mitosisNatural product; used historically for gout
VincristineInhibits microtubule formationDerived from periwinkle plant; used in leukemia
PaclitaxelStabilizes microtubulesDerived from Pacific yew tree; widely used in cancer treatment
ABT-751Colchicine site inhibitorSynthetic derivative with improved stability

ENMD-1198's unique modifications allow it to exhibit enhanced potency and selectivity against cancer cells compared to these similar compounds, making it a promising candidate for further development in oncological therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

311.188529040 g/mol

Monoisotopic Mass

311.188529040 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

760O4GJB9O

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified) and solid tumors.

Mechanism of Action

ENMD-1198, a new chemical entity (NCE) based on a modified chemical structure of 2-methoxyestradiol (2ME2), is designed to decrease metabolism while retaining 2ME2's multiple mechanisms of action, including inducing apoptosis, disrupting microtubules, and inhibiting HIF-1 alpha. In preclinical studies, ENMD-1198 has been shown to be an orally active, antimitotic agent that leads to arrest of cell division and apoptosis in tumor cells. It also exerts antiangiogenic activity that further contributes to its overall antitumor effects.

Other CAS

864668-87-1

Wikipedia

Enmd-1198

Dates

Modify: 2024-02-18
1: Pasquier E, Sinnappan S, Munoz MA, Kavallaris M. ENMD-1198, a new analogue of 2-methoxyestradiol, displays both antiangiogenic and vascular-disrupting properties. Mol Cancer Ther. 2010 May;9(5):1408-18. Epub 2010 May 4. PubMed PMID: 20442304.
2: Zhou Q, Gustafson D, Nallapareddy S, Diab S, Leong S, Lewis K, Gore L, Messersmith WA, Treston AM, Eckhardt SG, Sidor C, Camidge DR. A phase I dose-escalation, safety and pharmacokinetic study of the 2-methoxyestradiol analog ENMD-1198 administered orally to patients with advanced cancer. Invest New Drugs. 2010 Jan 19. [Epub ahead of print] PubMed PMID: 20084425.
3: Agoston GE, Shah JH, Suwandi L, Hanson AD, Zhan X, LaVallee TM, Pribluda V, Treston AM. Synthesis, antiproliferative, and pharmacokinetic properties of 3- and 17-double-modified analogs of 2-methoxyestradiol. Bioorg Med Chem Lett. 2009 Nov 1;19(21):6241-4. Epub 2009 Aug 8. PubMed PMID: 19782564.
4: Moser C, Lang SA, Mori A, Hellerbrand C, Schlitt HJ, Geissler EK, Fogler WE, Stoeltzing O. ENMD-1198, a novel tubulin-binding agent reduces HIF-1alpha and STAT3 activity in human hepatocellular carcinoma(HCC) cells, and inhibits growth and vascularization in vivo. BMC Cancer. 2008 Jul 23;8:206. PubMed PMID: 18651980; PubMed Central PMCID: PMC2496914.
5: Foster PA, Stengel C, Ali T, Leese MP, Potter BV, Reed MJ, Purohit A, Newman SP. A comparison of two orally bioavailable anti-cancer agents, IRC-110160 and STX140. Anticancer Res. 2008 May-Jun;28(3A):1483-91. PubMed PMID: 18630502.
6: LaVallee TM, Burke PA, Swartz GM, Hamel E, Agoston GE, Shah J, Suwandi L, Hanson AD, Fogler WE, Sidor CF, Treston AM. Significant antitumor activity in vivo following treatment with the microtubule agent ENMD-1198. Mol Cancer Ther. 2008 Jun;7(6):1472-82. PubMed PMID: 18566218.

Explore Compound Types